molecular formula C₉H₁₄NO₃ B015910 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- CAS No. 2154-67-8

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-

Cat. No.: B015910
CAS No.: 2154-67-8
M. Wt: 184.21 g/mol
InChI Key: QILCUDCYZVIAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-: is a compound with the molecular formula C9H15NO3 It is a derivative of pyrroline and is known for its unique structural features, including the presence of a carboxy group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- typically involves the reaction of appropriate pyrroline derivatives with carboxylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the carboxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrroline derivatives.

Scientific Research Applications

Chemistry: 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials.

Biology: In biological research, this compound is used as a spin label for studying protein structures and dynamics through techniques like electron paramagnetic resonance (EPR) spectroscopy.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of novel drug candidates.

Industry: In the industrial sector, 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is used in the production of polymers and other advanced materials with specific properties.

Comparison with Similar Compounds

  • 2,2,5,5-Tetramethyl-3-carbamoyl-3-pyrroline-1-oxyl
  • 1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl methanethiosulfonate

Comparison: 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2154-67-8

Molecular Formula

C₉H₁₄NO₃

Molecular Weight

184.21 g/mol

InChI

InChI=1S/C9H14NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5H,1-4H3,(H,11,12)

InChI Key

QILCUDCYZVIAQH-UHFFFAOYSA-N

SMILES

CC1(C=C(C(N1[O])(C)C)C(=O)O)C

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)C(=O)O)C

111930-19-9

Synonyms

1-Oxy-2,2,5,5-tetramethylpyrroline-3-carboxylic Acid;  2,5-Dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.